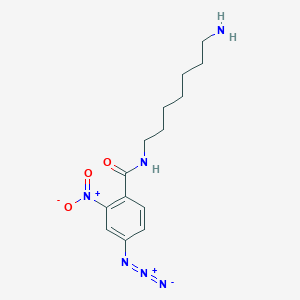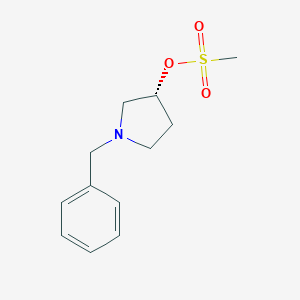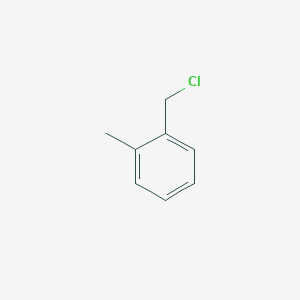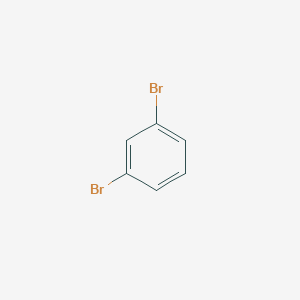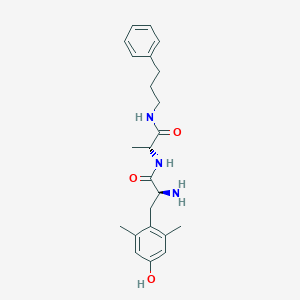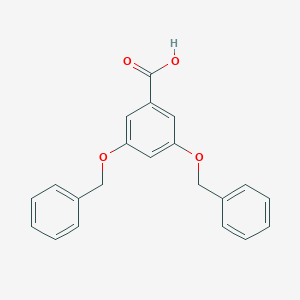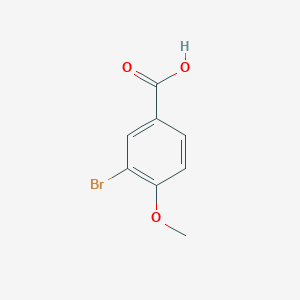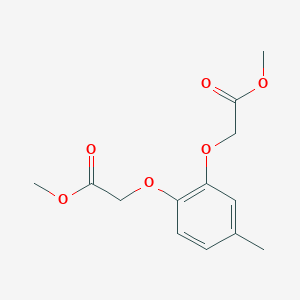
4-Methylcatecholdimethylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcatecholdimethylacetate is an organic compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . It is known for its use in the preparation of benzodioxepinones, which are valuable as odorant agents in perfumes . The compound is characterized by its melting point of 39-41°C and boiling point of 354°C .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of benzodioxepinones , which are useful as odorant agents for perfumes .
Mode of Action
It is known that the compound is used in the synthesis of benzodioxepinones . The synthesis of 4-Methylcatecholdimethylacetate involves the Williamson reaction, where the addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of benzodioxepinones , which may influence various biochemical pathways related to odor perception.
Result of Action
It is known that the compound is used in the synthesis of benzodioxepinones , which are useful as odorant agents for perfumes . Therefore, it can be inferred that the compound may have an impact on olfactory receptors and influence odor perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcatecholdimethylacetate can be synthesized through the reaction of 4-methylcatechol with methyl bromoacetate under alkaline conditions . The reaction typically involves the use of potassium carbonate in acetone, with reflux for 8 hours . Another method involves the Williamson reaction, where 4-methylcatechol reacts with methyl bromoacetate in the presence of potassium iodide as a catalyst . This method significantly increases the yield by generating methyl iodoacetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The compound is often produced in bulk for use in the fragrance industry .
Chemical Reactions Analysis
Types of Reactions
4-Methylcatecholdimethylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylcatecholdimethylacetate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of benzodioxepinones, which are important in the fragrance industry.
Biology: Studied for its potential antioxidant properties due to its catechol structure.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of perfumes and fragrances.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: A precursor in the synthesis of 4-Methylcatecholdimethylacetate.
Methyl bromoacetate: Another precursor used in the synthesis.
Dimethyl 4-Methylcatecholdiacetate: A similar compound with slight structural differences.
Uniqueness
This compound is unique due to its specific use in the synthesis of benzodioxepinones, which are valuable in the fragrance industry. Its ability to undergo various chemical reactions and its role as a precursor in multiple synthetic routes highlight its versatility and importance .
Properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCGXCFQGBLZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169811 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-39-6 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

